molecular formula C11H12F2O2 B2596747 (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid CAS No. 2248173-92-2

(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid

Cat. No.: B2596747
CAS No.: 2248173-92-2
M. Wt: 214.212
InChI Key: MXDXYCQQUZAXST-SSDOTTSWSA-N
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Description

(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid typically involves the introduction of the difluoromethyl group to a suitable precursor. One common method is the difluoromethylation of aromatic compounds using difluorocarbene reagents. The reaction conditions often include the use of metal catalysts such as palladium or copper to facilitate the formation of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of receptor-mediated signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-3-[4-(Trifluoromethyl)phenyl]-2-methylpropanoic acid
  • (2R)-3-[4-(Methyl)phenyl]-2-methylpropanoic acid
  • (2R)-3-[4-(Chloromethyl)phenyl]-2-methylpropanoic acid

Uniqueness

(2R)-3-[4-(Difluoromethyl)phenyl]-2-methylpropanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .

Properties

IUPAC Name

(2R)-3-[4-(difluoromethyl)phenyl]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-7(11(14)15)6-8-2-4-9(5-3-8)10(12)13/h2-5,7,10H,6H2,1H3,(H,14,15)/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDXYCQQUZAXST-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)C(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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